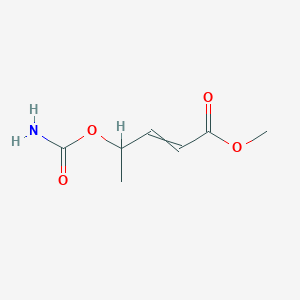
Methyl 4-(carbamoyloxy)pent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(carbamoyloxy)pent-2-enoate is an organic compound with a unique structure that includes both ester and carbamate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(carbamoyloxy)pent-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-hydroxy-2-pentenoate with an isocyanate under mild conditions. The reaction typically proceeds at room temperature and can be catalyzed by a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(carbamoyloxy)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester or carbamate groups under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or carbamates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(carbamoyloxy)pent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-(carbamoyloxy)pent-2-enoate involves its interaction with various molecular targets. The ester and carbamate groups can undergo hydrolysis, releasing active compounds that interact with enzymes or receptors. The pathways involved may include esterases and carbamate hydrolases, which facilitate the breakdown of the compound into its active forms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxy-2-pentenoate: A precursor in the synthesis of methyl 4-(carbamoyloxy)pent-2-enoate.
Ethyl 4-(carbamoyloxy)pent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(carbamoyloxy)but-2-enoate: Similar structure but with a shorter carbon chain.
Uniqueness
This compound is unique due to its combination of ester and carbamate functional groups, which provide versatile reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
94944-18-0 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
methyl 4-carbamoyloxypent-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-5(12-7(8)10)3-4-6(9)11-2/h3-5H,1-2H3,(H2,8,10) |
InChI-Schlüssel |
ATZBOVFCGNYIIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=CC(=O)OC)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
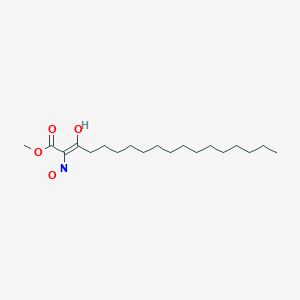
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
![5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14336113.png)
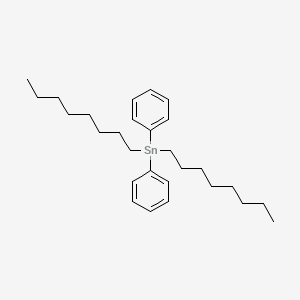

![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)


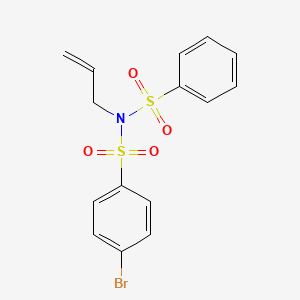
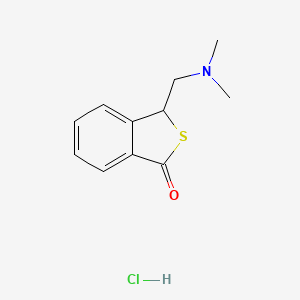
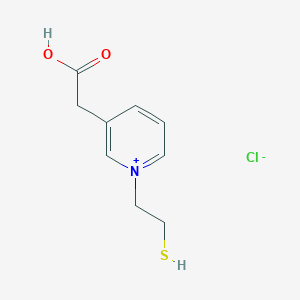
![1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene](/img/structure/B14336168.png)
